molecular formula C30H31F3N6O6 B8117648 Egfr-IN-1 tfa

Egfr-IN-1 tfa

Cat. No.: B8117648
M. Wt: 628.6 g/mol
InChI Key: YXUXRIRLHPSVTF-UHFFFAOYSA-N
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Description

EGFR-IN-1 (TFA) is an orally active and irreversible inhibitor specifically targeting the L858R/T790M mutant form of the epidermal growth factor receptor (EGFR). Compared to the wild-type EGFR, EGFR-IN-1 (TFA) exhibits 100-fold selectivity against Gefitinib-resistant EGFR L858R/T790M. It also demonstrates potent antiproliferative activity against H1975 cells (which harbor the T790M/L858R mutations) and first-line mutant HCC827 cells .

Chemical Reactions Analysis

EGFR-IN-1 (TFA) likely undergoes various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions remain undisclosed, further research could elucidate these details. The major products formed from these reactions would depend on the specific transformations involved.

Scientific Research Applications

EGFR-IN-1 (TFA) finds applications in several scientific fields:

    Chemistry: As a targeted EGFR inhibitor, it contributes to understanding receptor signaling pathways.

    Biology: Researchers use it to study EGFR-related cellular processes and cancer biology.

    Medicine: EGFR-IN-1 (TFA) may have implications in cancer therapy, especially for tumors with EGFR mutations.

    Industry: Its potential as an antitumor agent warrants exploration in drug development.

Mechanism of Action

EGFR-IN-1 (TFA) exerts its effects by irreversibly binding to the L858R/T790M mutant EGFR. This binding inhibits downstream signaling pathways, disrupting cell proliferation and survival. The molecular targets and pathways involved include EGFR-mediated signaling cascades.

Comparison with Similar Compounds

While specific comparisons are scarce, EGFR-IN-1 (TFA) stands out due to its selectivity for the L858R/T790M mutant EGFR. Similar compounds may include other EGFR inhibitors, but their distinct properties require further investigation.

Properties

IUPAC Name

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O4.C2HF3O2/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;3-2(4,5)1(6)7/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUXRIRLHPSVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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